MAL-PEG4-MMAF
Description
Evolution of Antibody-Drug Conjugates (ADCs) in Research
The concept of a "magic bullet," a compound that could selectively target pathogens or diseased cells, was first proposed by Paul Ehrlich over a century ago. nih.govbiochempeg.com This foundational idea laid the groundwork for the development of Antibody-Drug Conjugates. biochempeg.com ADCs are a rapidly emerging class of cancer therapeutics designed to deliver highly potent cytotoxic molecules directly to cancer cells. The evolution of ADCs has been marked by progress in several key areas: antibody engineering, linker technology, and the development of potent cytotoxic payloads. rsc.org
Early ADCs faced challenges related to immunogenicity, unstable linkers, and suboptimal payload potency. However, advancements have led to the creation of more sophisticated constructs. Modern ADCs often utilize humanized or fully human monoclonal antibodies to reduce immune responses and improve their circulating half-life. nih.gov The linkers connecting the antibody and payload have become more stable and are designed to release the cytotoxic agent only after the ADC has been internalized by the target cancer cell. fujifilm.com This targeted release minimizes off-target toxicity. The payloads themselves are now exceptionally potent, often being too toxic to be administered as standalone drugs. adcreview.com To date, fifteen ADC drugs have received market approval, highlighting the success of this therapeutic class as it continues to be one of the most dynamic areas in innovative drug development.
Foundational Principles of Linker-Payload Components in Targeted Therapeutic Design
Linker Characteristics: An ideal linker must remain stable in the systemic circulation to prevent the premature release of the cytotoxic payload, which could harm healthy tissues. fujifilm.com Upon reaching the target tumor cell, the linker must be efficiently cleaved to release the drug. biochempeg.com Linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable Linkers: These are designed to be broken by specific conditions present within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes like cathepsins. medkoo.combiochempeg.com
Non-cleavable Linkers: These linkers remain intact, and the payload is released only after the entire antibody is degraded within the lysosome of the cancer cell. biochempeg.comaacrjournals.org This process results in the release of the payload with the linker and a residual amino acid attached. aacrjournals.org
The chemical properties of the linker, such as its hydrophilicity, also have a significant impact. Hydrophilic linkers, like those containing polyethylene (B3416737) glycol (PEG), can improve the water solubility and stability of the ADC, reduce aggregation, and potentially lead to better pharmacokinetic properties. biochempeg.comcreative-biolabs.com
Payload Principles: The payload is the component of the ADC responsible for killing the target cell. biochempeg.com Key requirements for an effective payload include:
High Potency: The cytotoxic drug must be extremely potent, typically with activity at the nanomolar or picomolar level, as only a small amount of the drug will ultimately reach the interior of the cancer cell. biochempeg.com
Mechanism of Action: The payload should have a well-understood mechanism of action. Many payloads used in ADCs are anti-mitotic agents that disrupt tubulin polymerization, a critical process for cell division. adcreview.com
Stability: The payload must be stable during circulation and upon release at the target site. biochempeg.com
Monomethyl Auristatin F (MMAF) is a synthetic, highly potent anti-tumor agent that functions as an anti-mitotic agent by inhibiting tubulin polymerization. adcreview.com Due to its high toxicity, it is not suitable for use as a standalone drug but is highly effective as an ADC payload. medkoo.com It is an analog of Monomethyl Auristatin E (MMAE) but differs in that it has a charged phenylalanine at its C-terminus, which can attenuate its cytotoxic activity compared to MMAE. biochempeg.combroadpharm.com
Positioning of MAL-PEG4-MMAF Within Preclinical Research Frameworks
This compound is a drug-linker conjugate designed for the creation of research-grade ADCs. targetmol.commedkoo.com It is a precursor used to covalently attach the MMAF payload to an antibody. medkoo.com Each component of this compound has a specific function:
MAL (Maleimide): The maleimide (B117702) group is a reactive functional group that readily forms a stable covalent bond with thiol groups (-SH), which are present on the cysteine residues of an antibody. nih.gov This thiol-maleimide reaction is a widely used method for conjugating drugs to antibodies under mild physiological conditions.
MMAF (Monomethyl Auristatin F): As the cytotoxic payload, MMAF is a potent inhibitor of tubulin polymerization. adcreview.com Once the ADC is internalized by a target cell and the payload is released, MMAF disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov
In preclinical studies, this compound is used to construct ADCs for a variety of research applications, including cytotoxicity assays, pharmacokinetic studies, and biodistribution analyses. broadpharm.com For instance, research has shown that ADCs using hydrophilic PEG linkers, like PEG4, can be more potent in killing cancer cells that express multidrug resistance (MDR1) proteins compared to conjugates with nonpolar linkers. researchgate.net The this compound construct allows researchers to investigate the therapeutic potential of new antibody targets by pairing them with a well-characterized and potent drug-linker system. targetmol.commedkoo.com
Data Tables
Table 1: Components of this compound
| Component | Chemical Group | Function in the ADC Construct | Reference |
| MAL | Maleimide | Reactive group for conjugation to antibody cysteine residues. | nih.gov, |
| PEG4 | Polyethylene Glycol (4 units) | Hydrophilic spacer to improve solubility, stability, and pharmacokinetics. | creative-biolabs.com, |
| MMAF | Monomethyl Auristatin F | Cytotoxic payload; inhibits tubulin polymerization, leading to cell death. | adcreview.com, |
Table 2: Properties of this compound Components
| Feature | Description | Relevance to ADC Performance | Reference |
| Conjugation Chemistry | Maleimide group reacts with thiols on antibodies to form a stable thioether bond. | Ensures a stable connection between the drug-linker and the antibody during circulation. | nih.gov, |
| Linker Hydrophilicity | The PEG4 spacer increases the water solubility of the drug-linker. | Improves ADC stability, reduces aggregation, and can enhance efficacy against drug-resistant cells. | biochempeg.com, aacrjournals.org |
| Payload Mechanism | MMAF is an anti-mitotic agent that disrupts microtubule formation. | Provides a potent mechanism for killing rapidly dividing cancer cells. | nih.gov, |
| Payload Potency | MMAF is a highly potent cytotoxic agent. | Allows for effective cell killing even when only a small number of ADC molecules are internalized. | biochempeg.com, medkoo.com |
Properties
Molecular Formula |
C53H84N6O15 |
|---|---|
Molecular Weight |
1045.282 |
SMILES |
CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O |
Appearance |
Solid powder |
Synonyms |
MAL-PEG4-MMAF; ((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met |
Origin of Product |
United States |
Molecular Architecture and Conjugation Chemistry of Mal Peg4 Mmaf Constructs
Maleimide (B117702) Moiety in Bioconjugation
The maleimide group is a cornerstone of bioconjugation chemistry, prized for its ability to form stable covalent bonds with specific amino acid residues on proteins. thermofisher.comthno.org
Thiol-Maleimide Conjugation for Cysteine-Based Linkage
The primary application of maleimide in ADC development is its reaction with thiol (sulfhydryl) groups of cysteine residues on an antibody. medkoo.com This reaction, a Michael addition, occurs under near-neutral pH conditions (6.5–7.5) and results in a stable thioether linkage. thermofisher.comnih.gov The process is highly chemoselective for thiols, which are relatively rare in proteins, making cysteine an ideal target for precise conjugation. nih.gov The reaction is efficient and proceeds rapidly under physiological conditions without the need for catalysts, which is advantageous for working with sensitive biological molecules. thno.org
Strategies for Site-Specific Conjugation and Homogeneity
A critical goal in ADC manufacturing is to produce a homogeneous product, where each antibody carries a consistent number of drug molecules at defined locations. This is often referred to as achieving a specific drug-to-antibody ratio (DAR). americanpharmaceuticalreview.com Traditional conjugation to native cysteine residues, which become available after reducing interchain disulfide bonds, can result in a heterogeneous mixture of ADCs with varying DARs. ucl.ac.uknih.gov This heterogeneity can lead to inconsistent pharmacokinetic profiles and therapeutic outcomes. ucl.ac.uk
To overcome this, site-specific conjugation strategies have been developed. One leading approach involves engineering antibodies to introduce cysteine residues at specific, solvent-accessible sites. nih.govrsc.orgmdpi.com These "engineered cysteines" provide a precise handle for maleimide-based linkers, enabling the production of homogeneous ADCs with a defined DAR, often 2 or 4. rsc.orgresearchgate.net For example, the THIOMAB™ platform allows for the introduction of single unpaired cysteine residues at specific sites on the antibody, facilitating controlled conjugation. researchgate.net Another strategy is disulfide bridging, where reagents are designed to react with the two cysteine residues of a reduced disulfide bond, re-bridging them and attaching a single payload, thereby ensuring a controlled loading of one drug per disulfide. ucl.ac.uk These methods lead to ADCs with improved therapeutic indexes and more predictable in vivo behavior. mdpi.com
| Conjugation Strategy | Description | Resulting Product | Key Advantage |
|---|---|---|---|
| Traditional Cysteine Conjugation | Reduction of native interchain disulfide bonds followed by reaction with maleimide-linker. | Heterogeneous mixture of ADCs with a range of DARs (e.g., 0 to 8). nih.gov | Utilizes native antibody structure. |
| Engineered Cysteine (e.g., THIOMAB™) | Introduction of cysteine residues at specific sites on the antibody via genetic engineering. nih.govresearchgate.net | Homogeneous ADCs with a defined DAR (typically 2 or 4). rsc.orgresearchgate.net | High degree of homogeneity and control. mdpi.com |
| Disulfide Bridging | A reagent that re-bridges the two thiols of a reduced disulfide bond while attaching a payload. ucl.ac.uk | Homogeneous ADCs with a DAR of ~4 for IgG1s. ucl.ac.uk | Maintains the antibody's core structure while achieving site-specificity. |
Stability Considerations of Maleimide-Derived Linkages in Biological Milieu
While the thioether bond formed by maleimide-cysteine conjugation is generally stable, its long-term stability in the physiological environment is a significant consideration. The resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation of the payload from the antibody. frontiersin.orgresearchgate.net This premature release of the cytotoxic drug can cause off-target toxicity. The free maleimide can then react with other thiol-containing molecules in the plasma, such as albumin or glutathione. researchgate.nettandfonline.com
Several factors and strategies can influence the stability of this linkage:
Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis, which results in a ring-opened, more stable structure that is less prone to the retro-Michael reaction. rsc.orgfrontiersin.org
Thiazine (B8601807) Rearrangement: When conjugation occurs at an N-terminal cysteine, the linker can undergo a chemical rearrangement to form a more stable six-membered thiazine structure. nih.govnih.gov This rearrangement has been shown to be over 20 times less susceptible to glutathione-mediated degradation compared to the standard thioether linkage. nih.gov
Next-Generation Maleimides (NGMs): Novel maleimide derivatives have been developed to enhance linker stability. For example, some NGMs are designed to facilitate hydrolysis or create structures that are inherently more resistant to deconjugation. rsc.orgtandfonline.com
Studies have compared the stability of maleimide-PEG conjugates to other chemistries. For instance, a mono-sulfone-PEG conjugate was found to be significantly more stable than a maleimide-PEG adduct when incubated with glutathione, with over 90% of the mono-sulfone conjugate remaining intact after seven days, compared to less than 70% for the maleimide-based conjugate. frontiersin.orgnih.gov
| Linkage Type | Stability Issue | Mitigation Strategy | Outcome |
|---|---|---|---|
| Thiosuccinimide (Standard Maleimide) | Susceptible to retro-Michael reaction and thiol exchange in plasma. frontiersin.orgresearchgate.net | Ring hydrolysis; use of next-generation maleimides. frontiersin.orgtandfonline.com | Increased stability by forming a less reactive maleamic acid form. rsc.org |
| Thiazine (N-terminal Cys conjugation) | N/A - This is a stabilization strategy. | Conjugation to an N-terminal cysteine allows for spontaneous rearrangement. nih.govnih.gov | Forms a highly stable six-membered ring, reducing susceptibility to thiol exchange. nih.gov |
| Mono-sulfone Adduct | N/A - Alternative chemistry. | Use of mono-sulfone-PEG reagents instead of maleimide-PEG. frontiersin.org | Significantly more stable in the presence of endogenous thiols like glutathione. frontiersin.orgnih.gov |
Polyethylene (B3416737) Glycol (PEG4) Linker Element
The PEG4 component of the MAL-PEG4-MMAF linker is a short chain of polyethylene glycol, consisting of four repeating ethylene (B1197577) glycol units. PEG is a hydrophilic, flexible, and biocompatible polymer widely used in bioconjugation to improve the properties of therapeutic molecules. labinsights.nl
Hydrophilicity Modulation and Its Influence on Conjugate Characteristics
The key benefits of the PEG linker's hydrophilicity include:
Enhanced Pharmacokinetics: By masking the hydrophobic drug, PEG linkers reduce non-specific uptake by tissues and clearance by the reticuloendothelial system. labinsights.nlwuxiapptec.com This leads to a longer circulation half-life, allowing more of the ADC to reach the target tumor cells. labinsights.nl
Higher Drug Loading: The solubilizing effect of PEG enables higher drug-to-antibody ratios (DARs) without the negative consequences of aggregation and rapid clearance that would otherwise occur with highly hydrophobic payloads. americanpharmaceuticalreview.comlabinsights.nl
Impact of PEG Chain Length and Configuration on Linker Properties and Conjugate Performance
The length and configuration of the PEG chain are critical parameters that can be fine-tuned to optimize ADC performance. americanpharmaceuticalreview.com Studies have systematically evaluated the effect of different PEG chain lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) on ADC properties. sigmaaldrich.comaacrjournals.org
Research findings indicate that:
Plasma Exposure: Increasing PEG chain length generally leads to increased plasma exposure and lower clearance rates. wuxiapptec.comaacrjournals.org A study comparing ADCs with PEG2, PEG4, PEG8, and PEG12 linkers found that exposure increased with longer PEG chains, reaching a plateau around PEG8. wuxiapptec.com
Tumor Distribution: Longer PEG chains can also lead to higher tumor exposure. One study showed that ADCs with PEG8, PEG12, and PEG24 linkers had significantly higher tumor exposures and tumor-to-plasma ratios compared to those with shorter PEG2 and PEG4 linkers. aacrjournals.org
Configuration: The configuration of the PEG linker also matters. For instance, a branched PEG configuration can be more effective at shielding a hydrophobic payload than a linear PEG spacer of the same size, supporting higher DARs while maintaining favorable pharmacokinetic performance. americanpharmaceuticalreview.com However, an extended linear PEG spacer might inadvertently increase the exposure of the hydrophobic payload to the aqueous environment. americanpharmaceuticalreview.com
While longer PEG chains (≥PEG8) may offer optimal tumor distribution and efficacy in some models, shorter linkers like PEG4 still provide significant benefits over non-PEGylated linkers by improving solubility and reducing non-specific uptake. wuxiapptec.comaacrjournals.org The choice of PEG4 represents a balance, providing sufficient hydrophilicity to improve the conjugate's characteristics without being an excessively long spacer. aacrjournals.orgmdpi.com
Role of PEG in Mitigating Non-Specific Interactions of Conjugates
A critical challenge in ADC design is managing the hydrophobicity of the cytotoxic payload. Highly hydrophobic payloads can lead to issues such as aggregation, rapid clearance from the bloodstream, and non-specific uptake by healthy tissues, which can increase off-target toxicity. axispharm.comnih.gov Polyethylene glycol (PEG) linkers are incorporated into ADC design to counteract these undesirable properties. axispharm.comfrontiersin.org
The inclusion of a PEG spacer, such as the PEG4 in this compound, serves to create a hydrophilic shield around the hydrophobic drug-linker. biochempeg.comresearchgate.net This has several beneficial effects:
Reduced Non-Specific Uptake: By masking the hydrophobicity of the payload, PEG linkers decrease non-specific interactions with cells and tissues. researchgate.netwuxiapptec.com Studies have shown that ADCs with PEGylated linkers exhibit slower, non-specific cellular uptake, leading to lower peak concentrations of the cytotoxic payload in tissues. researchgate.netwuxiapptec.com This reduction in non-specific binding is correlated with decreased off-target toxicity. wuxiapptec.comnih.gov
Enhanced Pharmacokinetics: PEGylation can prolong the circulation time of the ADC in the bloodstream. biochempeg.comkoreascience.kr This is achieved by reducing clearance by the liver and minimizing uptake by the reticuloendothelial system. axispharm.comkoreascience.kr Research indicates that increasing the length of the PEG chain can lead to slower ADC clearance, although a plateau is often reached. For instance, studies have suggested that a PEG8 linker may be sufficient to shield the hydrophobic components and optimize pharmacokinetic properties to be similar to the parent antibody. axispharm.comaacrjournals.org Even shorter PEG chains, like PEG4, contribute to this effect, striking a balance between improved pharmacokinetics and maintaining potent cytotoxicity. researchgate.netrsc.org
The strategic incorporation of PEG chains of varying lengths (from 2 to 24 units) has been explored to fine-tune the properties of ADCs. researchgate.netmdpi.com These studies have consistently demonstrated that PEGylation leads to improved tolerability and efficacy in preclinical models. researchgate.netnih.gov For example, in one study, non-PEGylated ADCs led to significant toxicity and mortality in animal models, while ADCs with PEG8 and PEG12 linkers were well-tolerated. nih.gov This underscores the critical role of PEG in creating a more favorable therapeutic index for ADCs. axispharm.comnih.gov
Monomethyl Auristatin F (MMAF) Payload Component
The payload is the component of an ADC responsible for the cytotoxic effect that kills cancer cells. biochempeg.com The choice of payload is critical and must meet several criteria, including high potency, a well-defined mechanism of action, stability, and the presence of a site for linker attachment. biochempeg.com
The auristatins are a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia. biochempeg.comcreativebiolabs.net Dolastatin 10 and its analogues are powerful microtubule inhibitors. biochempeg.combiointron.com They bind to tubulin, a key protein in the formation of microtubules, and inhibit its polymerization. biointron.comontosight.ai This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death. biointron.com
The high cytotoxicity of auristatins, often 100 to 1000 times more potent than traditional chemotherapy drugs like doxorubicin, makes them unsuitable for use as standalone drugs due to systemic toxicity. However, their potency makes them ideal candidates for use as payloads in ADCs, where their delivery is targeted specifically to cancer cells. ontosight.ai
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most well-studied and clinically utilized auristatin derivatives. biochempeg.comacs.org These synthetic analogues have been modified to be more stable and to provide a handle for conjugation to a linker. jst.go.jp Numerous ADCs employing MMAE or MMAF as payloads have entered clinical trials, and several have received regulatory approval. acs.orgjst.go.jpnih.gov
The mechanism of action for auristatin-based ADCs involves the binding of the ADC to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. nih.gov Once inside the cell, the linker is cleaved, releasing the potent auristatin payload, which can then exert its cytotoxic effect.
MMAF and MMAE are both pentapeptides, meaning they are composed of five amino acid units. biochempeg.comnih.gov While they share a similar core structure, a key difference lies at the C-terminus of the molecule. biochempeg.comcreative-biolabs.com
Charged C-terminal Phenylalanine: MMAF possesses a charged phenylalanine residue at its C-terminus, which contains a carboxylic acid group. biochempeg.com In contrast, MMAE has an uncharged norephedrine (B3415761) at its C-terminus. nih.gov This single structural change has significant implications for the properties and activity of the molecule.
Membrane Permeability: The negatively charged carboxylic acid on MMAF makes it less permeable to cell membranes compared to the more hydrophobic and uncharged MMAE. creative-biolabs.comaacrjournals.org This reduced membrane permeability means that once MMAF is released inside a target cell, it is less likely to diffuse out and affect neighboring cells, a phenomenon known as the "bystander effect". aacrjournals.orgresearchgate.net MMAE, being more membrane-permeable, can more readily diffuse out and kill nearby antigen-negative cancer cells. frontiersin.org
Cytotoxicity and Hydrophilicity: The charged nature of MMAF attenuates its intrinsic cytotoxicity compared to MMAE. biochempeg.comcreative-biolabs.com However, this is balanced by its reduced ability to be effluxed from the cell by multidrug resistance pumps. researchgate.net The C-terminal phenylalanine also makes MMAF more hydrophilic than MMAE, which can contribute to a lower tendency for aggregation and potentially lower systemic toxicity.
These structural and functional differences make MMAF a suitable payload for ADCs where a lower bystander effect is desired and the payload is intended to be retained within the targeted cancer cell. aacrjournals.orgresearchgate.net
Intracellular Mechanistic Pathways of Mal Peg4 Mmaf Conjugates
Cellular Internalization and Processing of Targeted Conjugates
The journey of a MAL-PEG4-MMAF ADC begins with its specific recognition of a target antigen on the surface of a cancer cell. This interaction sets in motion a cascade of events leading to the internalization and processing of the conjugate.
Receptor-Mediated Endocytosis and Antigen Specificity
Several factors influence the success of this initial phase. The density of the target antigen on the cell surface plays a significant role; higher antigen expression generally leads to more efficient ADC binding and subsequent internalization. rsc.org Furthermore, the specific characteristics of the target antigen and its interaction with the monoclonal antibody can affect the rate and mechanism of endocytosis. dovepress.comnih.gov
Intracellular Trafficking to Lysosomal Compartments
Once inside the cell, the vesicle containing the ADC, known as an endosome, embarks on a journey through the intracellular trafficking network. mdpi.comacs.orgdovepress.com The endosome gradually matures, with its internal environment becoming more acidic. biochempeg.comnih.gov This maturation process directs the endosome and its cargo towards the lysosome, a specialized organelle within the cell often referred to as the cell's "recycling center." nih.govmdpi.comnih.govnih.gov The fusion of the endosome with the lysosome is a critical step for ADCs employing non-cleavable linkers like MAL-PEG4. nih.govnih.govcreativebiolabs.netcreative-biolabs.com
Recent research has highlighted the importance of specific cellular machinery in this trafficking process. For instance, studies have shown that inhibiting the synthesis of sialic acid, a sugar molecule on the cell surface, can increase the amount of ADC that reaches the lysosome, thereby enhancing its therapeutic effect. biocentury.com Conversely, mis-localization of the ADC to other cellular compartments, such as caveolae, can lead to resistance. aacrjournals.org
Payload Release Mechanisms from the MAL-PEG4 Linker
The release of the cytotoxic payload, MMAF, from the antibody is a pivotal event that ultimately determines the ADC's ability to kill the cancer cell. The nature of the linker dictates the mechanism of this release.
Lysosomal Proteolytic Degradation of Antibody for Non-Cleavable Linkers
The MAL-PEG4 linker is categorized as a non-cleavable linker. rsc.orgcreativebiolabs.netbiochempeg.comproteogenix.science This means it is designed to be stable and resistant to cleavage in the bloodstream and within the endosomal pathway. nih.govbiochempeg.comproteogenix.science The release of the MMAF payload from an ADC with a non-cleavable linker is entirely dependent on the complete degradation of the antibody component within the harsh environment of the lysosome. nih.govnih.govcreativebiolabs.netcreative-biolabs.combiochempeg.comproteogenix.scienceaacrjournals.org
Inside the lysosome, a cocktail of powerful enzymes, known as proteases, breaks down the monoclonal antibody into its constituent amino acids. creativebiolabs.netcreative-biolabs.combiochempeg.com This proteolytic degradation ultimately liberates the payload, which remains attached to the linker and the single amino acid (cysteine) to which it was originally conjugated. rsc.orgbiochempeg.comrsc.org The resulting active metabolite is therefore lysine-MAL-PEG4-MMAF. This mechanism ensures that the highly potent MMAF is released specifically within the target cancer cell, minimizing off-target toxicity. proteogenix.sciencebroadpharm.com The stability of non-cleavable linkers in circulation is a key advantage, potentially leading to a wider therapeutic window compared to their cleavable counterparts. creativebiolabs.netbiochempeg.com
| Feature | Description |
| Linker Type | Non-cleavable |
| Release Mechanism | Lysosomal proteolytic degradation of the antibody |
| Released Metabolite | Amino acid-linker-payload (e.g., Cysteine-MAL-PEG4-MMAF) |
| Key Advantage | Increased plasma stability, reduced off-target toxicity |
Considerations for Cleavable Linker Variants (e.g., Valine-Citrulline Dipeptide)
In contrast to non-cleavable linkers, cleavable linkers are designed to release the payload through specific chemical or enzymatic triggers present within the tumor microenvironment or inside the cancer cell. nih.govbroadpharm.com A common example is the valine-citrulline (VC) dipeptide linker. broadpharm.combroadpharm.comnih.gov This linker is stable in the bloodstream but is efficiently cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of cancer cells. nih.govbroadpharm.com
The use of a cleavable linker like VC allows for the release of an unmodified or minimally modified payload. rsc.org This can be advantageous as the released drug may have better membrane permeability, enabling it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen—a phenomenon known as the "bystander effect." mdpi.combroadpharm.com However, this can also increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation. proteogenix.science The choice between a cleavable and non-cleavable linker is therefore a critical design consideration in ADC development, with each having distinct advantages and disadvantages. mdpi.comproteogenix.science
Molecular and Cellular Actions of Released MMAF
Once liberated from the antibody, MMAF is free to exert its potent cytotoxic effects on the cancer cell. MMAF is a member of the auristatin family of synthetic dolastatin 10 analogs, which are powerful antimitotic agents. mdpi.combiochempeg.combiochempeg.combiochempeg.comaacrjournals.org
The primary intracellular target of MMAF is tubulin, the protein subunit that polymerizes to form microtubules. nih.govmdpi.comdovepress.combiochempeg.comcreative-biolabs.com Microtubules are essential components of the cytoskeleton and play a critical role in cell division, specifically in the formation of the mitotic spindle. By binding to tubulin, MMAF disrupts microtubule polymerization, leading to the collapse of the mitotic spindle. nih.govmdpi.comnih.govcreative-biolabs.com This disruption of microtubule dynamics causes the cell to arrest in the G2/M phase of the cell cycle, unable to complete mitosis. mdpi.com Ultimately, this cell cycle arrest triggers a cascade of events leading to programmed cell death, or apoptosis. nih.govmdpi.comnih.gov
Tubulin Binding and Microtubule Polymerization Inhibition
Monomethyl Auristatin F (MMAF) is a synthetic and potent antimitotic agent derived from the natural marine product dolastatin 10. aacrjournals.org Its primary mechanism of action is the disruption of the cellular microtubule network. wikipedia.orgbiointron.jp Microtubules are dynamic polymers of tubulin protein, which are critical components of the cytoskeleton and are essential for various cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division. biointron.jp
MMAF functions by binding directly to tubulin subunits. wikipedia.orgbiochempeg.com This binding interferes with the assembly of tubulin into microtubules, effectively blocking their polymerization. wikipedia.orgbroadpharm.commdpi.com The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for separating sister chromatids during mitosis. biointron.jp This potent inhibition of tubulin polymerization is the foundational step in the cytotoxic cascade initiated by MMAF following its release inside a cancer cell. biochempeg.combroadpharm.com
Cell Cycle Arrest (G2/M Phase) and Apoptosis Induction in Target Cells
The inhibition of microtubule polymerization has profound consequences for cell cycle progression. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, a critical cellular surveillance mechanism. This activation leads to a halt in the cell cycle, specifically arresting cells in the G2/M phase. biointron.jpmdpi.comnih.govnih.gov
Prolonged arrest at the G2/M checkpoint prevents the cell from completing mitosis and dividing. mdpi.com This sustained mitotic arrest ultimately triggers the cell's intrinsic apoptotic pathways, leading to programmed cell death. nih.govnih.gov Studies involving auristatin-based ADCs consistently demonstrate a significant accumulation of cells in the G2/M phase, followed by the induction of apoptosis. mdpi.comnih.govresearchgate.net Therefore, by disrupting microtubule function, MMAF effectively converts a crucial process for cell proliferation into a signal for cell death.
| Mechanism | Description | Outcome | References |
|---|---|---|---|
| Tubulin Polymerization Inhibition | MMAF, a synthetic auristatin, binds to tubulin and blocks its assembly into microtubules. | Disruption of the mitotic spindle apparatus. | wikipedia.orgbiointron.jpbiochempeg.combroadpharm.commdpi.com |
| Cell Cycle Arrest | The failure to form a functional mitotic spindle activates cellular checkpoints. | Cells are halted in the G2/M phase of the cell cycle. | biointron.jpmdpi.comnih.govnih.gov |
| Apoptosis Induction | Prolonged arrest in the G2/M phase initiates programmed cell death pathways. | Selective elimination of the target cancer cell. | nih.govnih.govmedchemexpress.com |
Influence of MMAF's Charged C-Terminal Phenylalanine on Intracellular Diffusion
A key structural feature that distinguishes MMAF from its well-known counterpart, monomethyl auristatin E (MMAE), is the presence of a charged C-terminal phenylalanine residue. biochempeg.combroadpharm.comacs.org At physiological pH, the carboxylic acid group on this phenylalanine is ionized, giving the molecule a net negative charge. biochempeg.com This charge significantly reduces the molecule's hydrophobicity and its ability to passively diffuse across the lipid bilayer of cellular membranes. google.comnih.govnih.gov
This impaired membrane permeability makes free MMAF less cytotoxic than the uncharged and more permeable MMAE, as its access to intracellular targets is limited. biochempeg.comnih.govacs.org However, within the context of an ADC, this property is advantageous. Once the ADC is internalized and the MMAF payload is released inside the target cell, its charged nature is believed to trap the molecule intracellularly. google.com This "trapping" effect prevents the cytotoxic agent from diffusing out of the target cell, which can increase its effective intracellular concentration and enhance its potency against the target cell. google.comnih.gov Furthermore, this reduced membrane permeability minimizes the "bystander effect"—the killing of adjacent, antigen-negative cells—which can contribute to a more favorable therapeutic window by reducing off-target toxicity. nih.govgoogle.com
| Compound | Key Structural Feature | Property | Consequence | References |
|---|---|---|---|---|
| MMAF | Charged C-terminal phenylalanine | Lower lipophilicity / cell permeability | Attenuated activity as a free drug; intracellular trapping and reduced bystander effect when delivered by an ADC. | biochempeg.comgoogle.comnih.govnih.gov |
| MMAE | Uncharged C-terminal norephedrine (B3415761) | Higher lipophilicity / cell permeability | Higher activity as a free drug; able to diffuse out of cells, causing a bystander effect. | biochempeg.comacs.orgnih.gov |
Preclinical in Vitro Efficacy and Selectivity Profiling of Mal Peg4 Mmaf Conjugates
Quantitative Assessment of Cytotoxic Potency in Diverse Cancer Cell Lines
The cytotoxic potential of MAL-PEG4-MMAF, when conjugated to a targeting antibody, is a primary determinant of its therapeutic promise. This is rigorously evaluated in vitro across a variety of cancer cell lines to understand its potency and spectrum of activity.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. For ADCs containing MMAF, the IC50 values are typically in the nanomolar (nM) to sub-nanomolar range, highlighting the high potency of the payload. nih.govmedchemexpress.com
Studies have shown that the IC50 of MMAF-based ADCs is highly dependent on the level of target antigen expression on the cancer cells. For instance, in GD2-positive tumor cell lines, an anti-GD2 ADC conjugated to MMAF demonstrated IC50 values below 1 nM in cells with high GD2 expression. researchgate.net Similarly, an ADC targeting tissue factor showed potent activity against a range of solid tumors. medkoo.com The inclusion of a PEG4 linker, as in this compound, can further influence potency, particularly in cells expressing multidrug resistance (MDR) transporters. aacrjournals.orgresearchgate.netmdpi.com
Table 1: Representative IC50 Values of MMAF-based ADCs in Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Targeting Antibody | Cancer Cell Line | Target Antigen Expression | IC50 (nM) | Reference |
|---|---|---|---|---|
| Anti-GD2 (ch14.18) | GD2-high cell lines | High | < 1 | |
| Anti-GD2 (ch14.18) | GD2-negative cells | Negative | No cytotoxic response | |
| Anti-EpCAM | HCT-15 (MDR1-positive) | High | Significantly lower with PEG4 linker | researchgate.net |
| Anti-EpCAM | COLO 205 (MDR1-negative) | High | Equal to SMCC-linked conjugate | researchgate.net |
| Anti-EGFR | UO-31 (MDR1-positive) | High | 7-fold more potent with PEG4 linker | researchgate.net |
| Anti-5T4 | MDAMB435/5T4 | High | 0.056 | medchemexpress.com |
| Anti-5T4 | MDAMB361DYT2 | Moderate | 0.166 | medchemexpress.com |
| Anti-5T4 | MDAMB468 | Low | 0.183 | medchemexpress.com |
| Anti-5T4 | Raji (5T4-negative) | Negative | 0.449 | medchemexpress.com |
Dose-Response Characterization and Comparative Cytotoxicity
Dose-response curves provide a more comprehensive understanding of a drug's cytotoxic effects over a range of concentrations. nih.gov For this compound ADCs, these curves typically exhibit a steep sigmoidal shape, indicating a potent and specific killing of target cells. The inclusion of a hydrophilic PEG4 linker can lead to improved potency compared to conjugates with more hydrophobic linkers, especially in MDR1-expressing cell lines. aacrjournals.orgresearchgate.net This is because the PEG4 moiety is thought to help the ADC evade efflux by the MDR1 transporter. aacrjournals.orgresearchgate.net
Comparative cytotoxicity studies are crucial for evaluating the therapeutic index of a new ADC. For example, the cytotoxicity of an anti-EpCAM-PEG4-Mal-DM1 conjugate was significantly higher in MDR1-expressing cell lines (HCT-15 and COLO 205 MDR) compared to a conjugate with a non-polar SMCC linker. researchgate.net In contrast, both conjugates showed similar potency in the MDR1-negative COLO 205 cell line. researchgate.net This highlights the advantage of the PEG4 linker in overcoming a specific resistance mechanism. researchgate.netresearchgate.net
Target-Dependent Cellular Selectivity Studies
A key advantage of ADCs is their ability to selectively target cancer cells while minimizing damage to healthy tissues. This selectivity is a function of the antibody's specificity for its target antigen and the controlled release of the cytotoxic payload.
Comparative Efficacy in Antigen-Expressing vs. Antigen-Negative Cell Populations
The efficacy of this compound ADCs is directly correlated with the expression level of the target antigen on the cell surface. researchgate.net In co-culture experiments involving both antigen-positive and antigen-negative cells, the ADC selectively eliminates the antigen-expressing cells. mdpi.com For example, an anti-GD2 ADC with MMAF showed potent cytotoxicity against GD2-positive cell lines, while GD2-negative cells were unaffected. researchgate.net This demonstrates the high degree of selectivity conferred by the targeting antibody. The bystander effect, where the payload can diffuse and kill neighboring antigen-negative cells, is generally less pronounced with MMAF due to its charged nature, which limits its membrane permeability. nih.govnih.gov
Strategies for Maximizing On-Target Activity and Minimizing Non-Specific Effects
Maximizing the therapeutic window of an ADC involves enhancing its on-target activity while reducing off-target toxicity. The use of a hydrophilic linker like PEG4 is one such strategy. mdpi.com The PEG4 spacer can improve the solubility and pharmacokinetic properties of the ADC. nih.govaacrjournals.org Furthermore, the maleimide (B117702) group in this compound allows for site-specific conjugation to engineered cysteine residues on the antibody, resulting in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR). medkoo.comtargetmol.com This homogeneity can lead to a more predictable and favorable therapeutic profile.
Mechanisms of Resistance and Overcoming Challenges in In Vitro Models
Despite the promise of ADCs, cancer cells can develop resistance through various mechanisms. Understanding these resistance pathways is crucial for developing next-generation ADCs.
One of the primary mechanisms of resistance to ADCs is the upregulation of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1). researchgate.net These transporters can actively efflux the cytotoxic payload from the cell, reducing its intracellular concentration and efficacy. researchgate.net The development of hydrophilic linkers, such as those containing PEG, is a key strategy to circumvent this resistance. aacrjournals.orgmdpi.com Studies have shown that ADCs with a PEG4 linker are more potent against MDR1-expressing cells compared to those with more hydrophobic linkers. researchgate.netresearchgate.netresearchgate.netaacrjournals.org This is attributed to the reduced recognition of the hydrophilic payload-linker by the MDR1 transporter. researchgate.net
Other potential mechanisms of resistance include downregulation of the target antigen, alterations in endocytic trafficking and lysosomal degradation of the ADC, and mutations in the target of the payload (e.g., tubulin for MMAF). aacrjournals.org Overcoming these challenges may involve the use of bispecific antibodies that can target two different antigens simultaneously, or the development of ADCs with novel payloads that are not substrates for MDR transporters. aacrjournals.org
Efficacy Against Multidrug Resistance Protein 1 (MDR1) Overexpressing Cells
A primary mechanism of acquired resistance to cancer therapeutics is the overexpression of ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein). aacrjournals.org These transporters function as efflux pumps, actively removing a wide range of structurally diverse chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect. aacrjournals.org Many potent payloads used in ADCs are hydrophobic and are natural substrates for MDR1, making MDR1 overexpression a significant hurdle for ADC efficacy. aacrjournals.orgfrontiersin.orgnih.gov
To counteract this resistance mechanism, hydrophilic linkers have been developed. aacrjournals.org The inclusion of polar or charged groups in the linker, such as in mal-PEG4-N-hydroxysuccinimide, has been shown to improve the potency of ADCs against cell models that overexpress MDR1. aacrjournals.org The this compound conjugate is built on this principle. The MMAF payload itself is known to be effective against certain multidrug-resistant cell lines. When combined with the hydrophilic MAL-PEG4 linker, the resulting conjugate is designed to be less recognizable by the MDR1 pump.
Preclinical in vitro data from a patent filing demonstrates the cytotoxic activity of various ADC constructs, including those containing a this compound linker system, across different cell lines. The data highlights the differential potency of these conjugates, which can be influenced by factors such as the target antigen expression and the resistance profile of the cells.
| Conjugatea | A431 Cells | H292 Cells | NCI-H292 Cells | SKBR3 Cells | MDA-MB-231 Cells | BT474 Cells | N87 Cells |
|---|---|---|---|---|---|---|---|
| 83v2cys-mal-PEG4-MMAF | >500 | >500 | >1000 | 1.6 | >500 | >500 | ND |
| 83v2cys-mal-PEG4-VC-MMAF | ND | 996 | 1541 | ND | >500 | >500 | ND |
| aThe prefix '83v2cys' refers to the protein component of the conjugate. ND = Not Determined. Data sourced from patent WO 2015/057699 A1. googleapis.com |
Linker Hydrophilicity as a Strategy to Bypass Efflux Transporters
The strategic inclusion of a hydrophilic PEG4 spacer in the this compound linker is a direct approach to circumventing efflux transporters like MDR1. frontiersin.org MDR1 preferentially binds to and transports hydrophobic substrates. frontiersin.orgdovepress.com By increasing the polarity and hydrophilic character of the linker-payload complex, the likelihood of its recognition and subsequent efflux by MDR1 is significantly reduced. aacrjournals.orgdovepress.com
The mechanism relies on the properties of the ADC metabolite that is released within the cell. After an ADC is internalized and trafficked to the lysosome, the antibody is degraded, releasing the payload attached to the linker and an amino acid residue (e.g., lysine). For a conjugate with a hydrophobic linker, the resulting metabolite remains hydrophobic and is an ideal substrate for MDR1.
In contrast, the metabolite of a this compound conjugate (lysine-MAL-PEG4-MMAF) is substantially more hydrophilic due to the PEG4 chain. This increased polarity makes it a poor substrate for the MDR1 pump. Studies on analogous ADCs using a PEG4Mal-DM1 linker have experimentally confirmed this principle, demonstrating that the hydrophilic PEG4-containing metabolite shows significantly higher intracellular retention in MDR1-expressing cells compared to the metabolite from a more hydrophobic SMCC-linked conjugate. researchgate.net This increased intracellular accumulation of the cytotoxic agent allows it to reach and engage its target (tubulin for MMAF), thereby restoring or enhancing cytotoxic potency in resistant cells. researchgate.net
Impact of Drug-to-Antibody Ratio (DAR) on In Vitro Potency in Resistance Models
The drug-to-antibody ratio (DAR), which is the average number of payload molecules conjugated to each antibody, is a critical parameter that directly influences ADC potency. Generally, a higher DAR leads to the delivery of more cytotoxic agent per binding event, which often translates to greater in vitro potency. frontiersin.orgaacrjournals.org However, this relationship is complicated in the context of drug resistance.
It can make the ADC a better substrate for MDR1, potentially negating the benefit of delivering more payload in resistant cells. frontiersin.org
It can accelerate clearance from circulation in vivo, reducing the therapeutic window. frontiersin.orgaacrjournals.org
| ADC Configuration | Key Properties | Expected Potency in MDR1- Cells | Expected Potency in MDR1+ Cells |
|---|---|---|---|
| Low DAR, Hydrophobic Linker | Lower payload delivery, MDR1 substrate | Moderate | Low (due to efflux) |
| High DAR, Hydrophobic Linker | Higher payload delivery, potent MDR1 substrate | High | Low to Moderate (benefit of high DAR offset by strong efflux) |
| Low DAR, MAL-PEG4 Linker | Lower payload delivery, poor MDR1 substrate | Moderate | Moderate (evades efflux) |
| High DAR, MAL-PEG4 Linker | Higher payload delivery, poor MDR1 substrate | High | High (synergy of high payload and efflux evasion) |
Analytical and Biochemical Methodologies for Mal Peg4 Mmaf Conjugate Research
Synthesis and Purification of MAL-PEG4-MMAF Drug-Linkers
The synthesis of the this compound drug-linker is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The process typically involves the sequential assembly of the MMAF payload, the PEG4 spacer, and the maleimide (B117702) functional group.
One synthetic approach involves first coupling a protected amino acid, such as Fmoc-NH-PEG4-COOH, to the N-terminus of MMAF. The resulting intermediate is then deprotected and reacted with a maleimide-containing reagent, such as maleimidocaproic acid (MC), to furnish the final this compound drug-linker. aacrjournals.org
Alternative strategies might involve synthesizing a maleimide-PEG4-NHS ester, which can then be reacted with the free amine of MMAF. nih.gov For instance, the synthesis of a similar compound, maleimide-PEG4-tvAY, involved reacting mal-dPEG(4)-NHS with NH2–Cys-tvAY in the presence of diisopropylethylamine (DIPEA) in dimethylacetamide (DMAc). nih.gov The crude product from these syntheses is typically purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired high-purity drug-linker. nih.gov The identity and purity of the final product are confirmed using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govgoogle.com
Table 1: Example Reagents in this compound Synthesis
| Reagent | Function |
|---|---|
| MMAF | Cytotoxic payload |
| mal-dPEG(4)-NHS | PEG4 spacer with a maleimide group and an NHS ester for coupling |
| DIPEA | Base catalyst |
Strategies for Antibody-Conjugation and Characterization
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in creating the ADC. This process requires careful optimization and subsequent characterization to ensure the final product has the desired properties.
Optimization of Conjugation Reaction Parameters
The conjugation of this compound to an antibody typically occurs via a thiol-maleimide reaction. medkoo.comnih.gov This involves the reaction of the maleimide group of the drug-linker with sulfhydryl groups on the antibody. These sulfhydryl groups are usually generated by the reduction of interchain disulfide bonds within the antibody's hinge region. lcms.cz
Key parameters that require optimization include:
Molar Ratio of Drug-Linker to Antibody: The ratio of this compound to the antibody directly influences the final drug-to-antibody ratio (DAR). Studies have shown that varying the molar ratio can control the extent of conjugation. acs.orgresearchgate.net For example, achieving complete conjugation might require a 6:1 molar ratio of drug to antibody, with the reaction reaching over 95% completion within two hours. acs.orgresearchgate.net
Reducing Agent Concentration: The concentration of the reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), determines the number of available sulfhydryl groups for conjugation. aacrjournals.org
Reaction Time and Temperature: These parameters are optimized to ensure complete conjugation while minimizing potential degradation of the antibody or the drug-linker. nih.gov Conjugation reactions are often performed at room temperature or 37°C for periods ranging from one hour to overnight. nih.govacs.orgaacrjournals.org
pH: The pH of the reaction buffer can influence the reactivity of both the maleimide and the thiol groups. nih.gov
Table 2: Typical Conjugation Reaction Parameters
| Parameter | Typical Range/Condition |
|---|---|
| Drug-Linker:Antibody Molar Ratio | 1:1 to 10:1 acs.orgresearchgate.net |
| Reducing Agent (TCEP) Molar Excess | 3x to 25x over mAb aacrjournals.org |
| Temperature | Room Temperature to 37°C nih.govaacrjournals.org |
| Reaction Time | 1 hour to overnight nih.govacs.orgaacrjournals.org |
Homogeneity Assessment and DAR Determination
A critical quality attribute of an ADC is its homogeneity, particularly the distribution of drug molecules per antibody, known as the drug-to-antibody ratio (DAR). aacrjournals.org A heterogeneous mixture with varying DARs can lead to inconsistent efficacy and safety profiles. Therefore, accurate assessment of homogeneity and determination of the average DAR are essential.
Several analytical techniques are employed for this purpose:
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. lcms.czmdpi.com The increasing hydrophobicity with each conjugated drug-linker allows for the separation of species with DARs of 0, 2, 4, 6, and 8. lcms.cz The relative peak areas can be used to calculate the average DAR. lcms.cz
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains. acs.orgresearchgate.net The hydrophobicity of the conjugated chains allows for their separation and quantification. researchgate.net
UV/Vis Spectroscopy: This method provides a relatively simple way to determine the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and another wavelength specific to the drug). researchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination. mdpi.com
Table 3: Methods for DAR Determination
| Method | Principle |
|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity, which increases with DAR. lcms.cz |
| Reversed-Phase HPLC (RP-HPLC) | Separation of reduced light and heavy chains based on hydrophobicity. acs.org |
| UV/Vis Spectroscopy | Calculation based on the differential absorbance of the antibody and the drug. researchgate.net |
In Vitro Stability Assessments in Simulated Biological Environments
The stability of the ADC, particularly the linker between the antibody and the drug, is crucial for its therapeutic efficacy. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while a linker that is too stable may not release the drug effectively at the target site.
Linker Stability in Plasma and Serum Conditions
The stability of the this compound linker is assessed by incubating the ADC in plasma or serum from different species (e.g., human, mouse, rat) at 37°C for extended periods. researchgate.netresearchgate.net The amount of intact ADC and released drug is then quantified over time using methods like LC-MS. mdpi.com
Research has shown that while some maleimide-based linkers can be unstable in mouse plasma due to the activity of carboxylesterases, others demonstrate high stability in human plasma. mdpi.comresearchgate.net For instance, some ADCs have shown no significant degradation after 28 days of incubation in human plasma. researchgate.net In contrast, the thiosuccinimide linkage formed by maleimide-thiol conjugation can be susceptible to a retro-Michael reaction, leading to premature drug release. nih.govresearchgate.net
Chemical Integrity and Degradation Pathway Analysis
Understanding the chemical integrity and potential degradation pathways of the this compound linker is vital. The primary concern with maleimide-based linkers is the potential for the thiosuccinimide ring to undergo hydrolysis or a retro-Michael reaction. nih.govresearchgate.net
Hydrolysis: Hydrolysis of the succinimide (B58015) ring can lead to a more stable, ring-opened product, which may prevent the retro-Michael reaction and subsequent thiol exchange. researchgate.net
Retro-Michael Reaction: This reaction can lead to the deconjugation of the drug-linker from the antibody, resulting in the release of the payload into circulation. nih.govresearchgate.net This can be influenced by exchange with other thiol-containing molecules in plasma, such as albumin and glutathione. researchgate.net
Studies have investigated methods to stabilize the maleimide-thiol linkage, such as using self-hydrolyzing maleimides that rapidly form the stable ring-opened product at neutral pH. nih.gov Analytical techniques like mass spectrometry are crucial for identifying the different degradation products and elucidating the degradation pathways. mdpi.comresearchgate.net
Table 4: Common Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| ADC | Antibody-Drug Conjugate |
| DIPEA | Diisopropylethylamine |
| DMAc | Dimethylacetamide |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| HIC | Hydrophobic Interaction Chromatography |
| This compound | Maleimide-Polyethylene Glycol (4 units)-Monomethyl Auristatin F |
| mAb | Monoclonal Antibody |
| MC | Maleimidocaproic acid |
| MMAF | Monomethyl Auristatin F |
| NMR | Nuclear Magnetic Resonance |
| PEG4 | Polyethylene (B3416737) Glycol (4 units) |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography |
| TCEP | Tris(2-carboxyethyl)phosphine |
| tvAY | Threonine-Valine-Auristatin Y |
Advanced Analytical Techniques for Conjugate Characterization
The conjugation of a small molecule drug, monomethylauristatin F (MMAF), to a monoclonal antibody (mAb) via a maleimide-polyethylene glycol (PEG4) linker results in a heterogeneous mixture of species. nih.gov Characterizing this heterogeneity is crucial for understanding the ADC's properties.
Spectroscopic and Chromatographic Methods for Structural Confirmation (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the characterization of ADCs. acs.org It allows for the precise determination of the molecular weights of the intact ADC, as well as its subunits (light chain and heavy chain) after reduction. This information is critical for confirming successful conjugation and calculating the DAR. acs.org For instance, LC-MS analysis can differentiate between unconjugated antibody, and antibody conjugated with one, two, or more this compound molecules based on the mass difference. acs.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often coupled with MS. The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules. acs.org RP-HPLC separates the different ADC species based on this hydrophobicity, allowing for the quantification of each species and the calculation of the average DAR. acs.org Studies have shown that for MMAF-conjugated ADCs, the conjugated light and heavy chains exhibit significantly increased retention times in RP-HPLC compared to their unconjugated counterparts. acs.org
Hydrophobic Interaction Chromatography (HIC) is another powerful chromatographic technique used to characterize ADC heterogeneity. aacrjournals.orgmdpi.com Similar to RP-HPLC, HIC separates ADC species based on hydrophobicity, but under non-denaturing conditions, which helps to preserve the native structure of the antibody. aacrjournals.org This method is particularly useful for monitoring the distribution of drug-loaded species and assessing the homogeneity of the ADC preparation. mdpi.com
Size-Exclusion Chromatography (SEC) is employed to assess the aggregation state of the ADC. aacrjournals.org The conjugation process can sometimes lead to the formation of aggregates, which can impact the efficacy and safety of the therapeutic. SEC separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of monomers, dimers, and higher-order aggregates. aacrjournals.org
UV/Vis Spectroscopy provides a simpler, albeit less detailed, method for estimating the average DAR. nih.gov This technique relies on the distinct absorbance maxima of the antibody (around 280 nm) and the drug payload. By measuring the absorbance at these two wavelengths, the concentrations of the protein and the drug can be determined, and the average DAR can be calculated. nih.gov
The following table summarizes the application of these techniques in the structural confirmation of this compound conjugates:
| Analytical Technique | Information Obtained | Key Findings for this compound Conjugates |
|---|---|---|
| LC-MS | Precise molecular weight, DAR, confirmation of conjugation | Enables differentiation and quantification of various drug-loaded species. acs.org |
| RP-HPLC | Separation of ADC species by hydrophobicity, average DAR | Increased retention time of conjugated chains confirms successful drug attachment. acs.org |
| HIC | Assessment of ADC heterogeneity and hydrophobicity profile | Provides data on the distribution of different DAR species under native conditions. aacrjournals.orgmdpi.com |
| SEC | Detection and quantification of aggregates | Monitors the presence of undesirable high molecular weight species. aacrjournals.org |
| UV/Vis Spectroscopy | Estimation of average DAR | A straightforward method for a general assessment of conjugation efficiency. nih.gov |
Biophysical Approaches for Conformational Stability (e.g., Thermal Stress)
Thermal stress studies are a common approach to evaluate the conformational stability of ADCs. researchgate.net By subjecting the ADC to a range of temperatures, researchers can identify the temperature at which the protein begins to unfold (the melting temperature, Tm). A significant decrease in the Tm of the ADC compared to the unconjugated antibody would indicate that the conjugation process has destabilized the protein structure.
Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal stability of proteins. It measures the heat capacity of a sample as a function of temperature. The resulting thermogram reveals the Tm, providing a direct measure of the protein's stability.
Circular Dichroism (CD) Spectroscopy is used to assess the secondary structure of the antibody. Changes in the CD spectrum upon conjugation or thermal stress can indicate alterations in the alpha-helix and beta-sheet content of the protein, providing insights into its conformational integrity.
Fluorescence Spectroscopy can also be used to monitor protein unfolding. nih.gov The intrinsic fluorescence of tryptophan residues within the protein is sensitive to their local environment. As the protein unfolds, these residues become more exposed to the solvent, leading to a change in the fluorescence emission spectrum. nih.gov
Microfluidic Modulation Spectroscopy (MMS) is a newer, highly sensitive IR spectroscopy technique that can provide detailed information about the secondary structure of proteins pre- and post-conjugation. redshiftbio.com MMS allows for precise comparison of the intrinsic IR spectra of the conjugated and unconjugated antibody, helping to confirm that critical secondary structures have not been compromised. redshiftbio.com
The stability of the maleimide linker itself is also a critical factor. The thiosuccinimide linkage formed between the maleimide group of the linker and a cysteine residue on the antibody can be subject to deconjugation through thiol exchange reactions. aacrjournals.org Hydrolysis of the maleimide ring after conjugation can stabilize this linkage. aacrjournals.org The stability of this linkage can be assessed under various conditions, including in the presence of serum, to predict the in vivo stability of the ADC. aacrjournals.orgresearchgate.net
The data below illustrates typical parameters evaluated in biophysical stability studies of ADCs:
| Biophysical Technique | Parameter Measured | Significance for this compound Conjugates |
|---|---|---|
| DSC | Melting Temperature (Tm) | A lower Tm post-conjugation suggests reduced thermal stability. |
| CD Spectroscopy | Secondary Structure Content | Detects changes in alpha-helices and beta-sheets, indicating conformational alterations. |
| Fluorescence Spectroscopy | Tryptophan Fluorescence Emission | Monitors protein unfolding and conformational changes. nih.gov |
| MMS | IR Spectrum of Protein Backbone | Confirms the preservation of critical secondary structures after conjugation. redshiftbio.com |
| Stability Assays | Rate of Deconjugation | Assesses the stability of the thiol-maleimide linkage, which is crucial for in vivo performance. aacrjournals.org |
Comparative Analysis and Structure Activity Relationships of Mal Peg4 Mmaf Conjugates
Comparative Studies with Other Auristatin-Based Linker-Payloads
Auristatins, a class of potent antimitotic agents, are frequently employed as payloads in ADCs. jst.go.jpnih.gov Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent synthetic derivatives of the natural product dolastatin 10. creativebiolabs.netmdpi.com
Differentiation in Cellular Permeability and Cytotoxicity between MMAF and MMAE Conjugates
A key distinction between MMAF and MMAE lies in their cellular permeability. MMAE is a cell-permeable compound, while MMAF has limited cell permeability due to a charged phenylalanine at its C-terminus. aacrjournals.orgnih.gov This difference in permeability directly impacts their cytotoxic profiles when used as free drugs, with MMAE generally exhibiting greater potency. aacrjournals.org
However, when conjugated to an antibody, the cytotoxic efficacy of MMAF can be on par with that of MMAE. aacrjournals.org The antibody-mediated internalization of the ADC bypasses the need for passive diffusion across the cell membrane, delivering the potent MMAF payload directly into the target cell. aacrjournals.org While free MMAF is less potent than free MMAE, once inside the cell, MMAF is highly effective at inhibiting tubulin polymerization. mdpi.comnih.gov
The reduced permeability of MMAF can be advantageous in minimizing off-target toxicity. aacrjournals.org Once released from the ADC within the target cell, the less permeable MMAF is less likely to diffuse out and affect neighboring healthy cells, a phenomenon known as the "bystander effect." nih.govaacrjournals.org This controlled activity can lead to a better therapeutic window. In contrast, the higher permeability of MMAE allows it to readily cross cell membranes and induce a potent bystander effect, which can be beneficial in treating heterogeneous tumors but also poses a higher risk of off-target toxicities. aacrjournals.org
Structural Determinants of Differential Biological Activity
The biological activity of auristatin-based ADCs is heavily influenced by their structural components. The structure-activity relationship (SAR) of auristatins has been extensively studied, with a focus on modifications at the N- and C-termini. nih.govnih.gov
The C-terminal phenylalanine of MMAF is a critical determinant of its reduced cell permeability and, consequently, its different biological activity profile compared to MMAE. nih.govbroadpharm.com This modification was intentionally designed to decrease bystander toxicity. researchgate.net
The linker connecting the auristatin to the antibody also plays a crucial role. The MAL-PEG4 component of MAL-PEG4-MMAF consists of a maleimide (B117702) group for conjugation to the antibody, and a polyethylene (B3416737) glycol (PEG) spacer. medkoo.comtargetmol.com The PEG linker enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation. wuxiapptec.comresearchgate.net
Influence of Linker Design on Conjugate Performance in Cellular Assays
Effects of PEG Length and Architecture (Linear vs. Branched) on In Vitro Activity
The inclusion of polyethylene glycol (PEG) in the linker can significantly enhance the properties of an ADC. The length and architecture of the PEG chain are key variables that can be optimized to improve in vitro activity.
PEG Length: Increasing the length of the PEG chain generally improves the hydrophilicity of the ADC. wuxiapptec.com This can lead to reduced aggregation and improved pharmacokinetics. aacrjournals.org Studies have shown a clear relationship between PEG length and conjugate pharmacology, with longer PEG chains resulting in slower clearance. aacrjournals.org However, there appears to be a threshold, beyond which further increases in PEG length offer diminishing returns. aacrjournals.org For example, one study found that a PEG8 chain was sufficient to minimize plasma clearance. aacrjournals.org
PEG Architecture: The architecture of the PEG linker, specifically linear versus branched, can also have a profound impact. Branched PEG linkers have been shown to be more effective at shielding the hydrophobic payload from the aqueous environment compared to linear PEG linkers of the same total length. americanpharmaceuticalreview.com This "hydrophilicity reservoir" effect can lead to enhanced antitumor activity. americanpharmaceuticalreview.com One study demonstrated that an ADC with a branched linker had greater in vitro cytotoxicity than one with a linear linker. aacrjournals.org Furthermore, ADCs with pendant PEG linkers have demonstrated slower clearance rates compared to those with linear PEG linkers. researchgate.net
Interactive Table: Impact of PEG Linker on ADC Properties
| Linker Feature | Effect on ADC Properties | Research Finding |
| Increased PEG Length | Improved hydrophilicity, Reduced aggregation, Slower plasma clearance | A clear correlation exists between PEG length and slower clearance, with a threshold effect observed around PEG8. aacrjournals.org |
| Branched PEG Architecture | More effective shielding of hydrophobic payload, Enhanced in vitro cytotoxicity, Slower clearance rates | Branched linkers demonstrated greater in vitro cytotoxicity compared to linear linkers. aacrjournals.org Pendant PEG configurations led to slower clearance than linear ones. researchgate.net |
Non-Cleavable vs. Cleavable Linker Impact on Intracellular Drug Release and Efficacy
The mechanism of payload release, dictated by whether the linker is cleavable or non-cleavable, is a fundamental aspect of ADC design. biochempeg.comnih.gov
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. biotechinformers.combroadpharm.com Common cleavage mechanisms include sensitivity to proteases (like cathepsin B), changes in pH, or the presence of reducing agents like glutathione. biochempeg.combroadpharm.com The this compound linker often incorporates a cleavable element, such as a valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases. broadpharm.com This allows for the specific release of MMAF inside the target cell. broadpharm.com Cleavable linkers can also facilitate the bystander effect, as the released, cell-permeable payload can diffuse to and kill adjacent tumor cells. broadpharm.com
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome to release the payload. biochempeg.combroadpharm.com This results in the payload being released with the linker and a residual amino acid attached. biochempeg.com Non-cleavable linkers generally offer greater stability in the bloodstream, which can lead to a wider therapeutic window and reduced off-target toxicity. biochempeg.comnih.gov However, their efficacy is highly dependent on the internalization and degradation of the ADC, and they are less likely to mediate a bystander effect because the released drug-linker-amino acid complex is typically less membrane-permeable. nih.gov
The choice between a cleavable and non-cleavable linker depends on the specific characteristics of the payload and the desired mechanism of action. biotechinformers.com For a payload like MMAF, which is less cell-permeable, a cleavable linker is often preferred to ensure its efficient release and potent cytotoxic activity within the target cell. broadpharm.com
Interactive Table: Comparison of Cleavable and Non-Cleavable Linkers
| Linker Type | Mechanism of Drug Release | Impact on Efficacy and Bystander Effect |
| Cleavable | Enzymatic cleavage, pH sensitivity, or reduction within the tumor microenvironment or cell. biotechinformers.combroadpharm.com | Enables specific intracellular drug release. Can facilitate bystander killing by releasing a membrane-permeable payload. broadpharm.com |
| Non-Cleavable | Lysosomal degradation of the entire ADC. biochempeg.combroadpharm.com | Generally more stable in circulation, potentially reducing off-target toxicity. biochempeg.comnih.gov Less likely to induce a bystander effect due to the lower permeability of the released complex. nih.gov |
Strategies for Rational Design and Modification of this compound Constructs
The rational design of this compound constructs involves a multi-faceted approach aimed at optimizing therapeutic efficacy while minimizing toxicity. unimib.it Key strategies include:
Optimizing the Linker: Fine-tuning the length and architecture of the PEG component can significantly impact the ADC's solubility, stability, and pharmacokinetic profile. americanpharmaceuticalreview.comrsc.org The use of branched or pendant PEG structures can be particularly beneficial for masking the hydrophobicity of the payload. researchgate.netamericanpharmaceuticalreview.com Additionally, exploring different cleavable moieties within the linker can modulate the rate and location of payload release.
Modifying the Payload: While MMAF is a potent cytotoxic agent, further modifications to the auristatin backbone could lead to next-generation payloads with improved properties. jst.go.jpnih.gov Research into novel auristatins with enhanced hydrophilicity has shown promise, leading to greater in vitro potency and reduced aggregation. jst.go.jp
Site-Specific Conjugation: The method of conjugating the this compound to the antibody is crucial. Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). sygnaturediscovery.com Site-specific conjugation techniques, which allow for the precise placement of the linker-payload at defined sites on the antibody, can produce more homogeneous ADCs with improved and more predictable performance. sygnaturediscovery.comamericanpharmaceuticalreview.com
Antibody Engineering: The selection and engineering of the monoclonal antibody are fundamental to the success of the ADC. nih.gov The antibody must effectively target a tumor-associated antigen with high specificity and affinity. unimib.it Engineering the antibody to optimize its internalization and trafficking properties can further enhance the delivery and efficacy of the this compound payload. nih.gov
By systematically addressing these aspects, researchers can rationally design and modify this compound constructs to create more effective and safer antibody-drug conjugates for cancer therapy.
Optimizing Hydrophilicity for Enhanced Cellular Delivery
The inclusion of a PEG linker serves multiple purposes in ADC design. It acts as a flexible spacer and can improve the water solubility and stability of the ADC. By masking the hydrophobicity of the payload, PEG linkers can reduce the propensity for aggregation, extend the circulation half-life, and minimize non-specific uptake, thereby improving the pharmacokinetic profile of the conjugate. nih.gov
Research has demonstrated a clear structure-activity relationship between the length of the PEG chain and the pharmacological properties of the ADC. Studies involving auristatin-based ADCs have shown that increasing the length of the PEG linker can lead to slower plasma clearance. In one study optimizing a glucuronide-MMAE linker, a series of ADCs with a DAR of 8 were prepared with varying PEG side chain lengths (PEG2, PEG4, PEG8, PEG12, and PEG24). aacrjournals.orgsigmaaldrich.com A distinct correlation was observed between the PEG length and the conjugate's pharmacokinetic behavior. Longer PEG chains resulted in slower clearance, with a threshold effect noted around a PEG8 length, beyond which further increases in PEG size did not significantly impact clearance. aacrjournals.orgnih.gov This slower clearance for conjugates with sufficiently long PEG chains (≥PEG8) contributed to a wider therapeutic window compared to ADCs with shorter PEGs. aacrjournals.org
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (MMAE-based ADC, DAR 8)
| Linker Component | PEG Length | Key Observation on Pharmacokinetics | Source |
|---|---|---|---|
| Glucuronide-MMAE | PEG2, PEG4 | Faster plasma clearance compared to longer PEG chains. | aacrjournals.org |
| Glucuronide-MMAE | PEG8 | Threshold length identified for minimizing plasma clearance. | aacrjournals.orgnih.gov |
| Glucuronide-MMAE | PEG12 | Slow clearance, similar to PEG8 and PEG24; selected as lead for enabling potent, high-DAR conjugates. | aacrjournals.org |
| Glucuronide-MMAE | PEG24 | Demonstrated decreased plasma clearance and increased antitumor activity relative to non-PEGylated controls. | aacrjournals.orgnih.gov |
Exploration of Alternative Conjugation Chemistries and Sites on Payload
The conventional method for generating this compound involves the conjugation of the maleimide (Mal) group to thiol residues on the antibody, which are typically made available by reducing interchain disulfide bonds. rsc.orgmedkoo.com This thiol-maleimide chemistry, while widely used, has limitations, including the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, leading to payload deconjugation in vivo. tandfonline.com This has spurred research into alternative and more stable conjugation strategies.
One approach to improve stability is the modification of the maleimide itself. Self-stabilizing maleimides have been developed that rearrange to prevent the retro-Michael addition, thereby creating a more stable and permanent linkage. aacrjournals.org For instance, a lead PEGylated glucuronide-MMAE linker was identified that incorporated a self-stabilizing maleimide alongside a PEG12 side chain to produce highly stable and potent ADCs. aacrjournals.orgnih.gov
Beyond improving maleimide chemistry, researchers are exploring entirely different conjugation reactions to create more homogeneous and stable ADCs. These emerging technologies provide alternatives that can overcome some of the limitations observed with traditional thiol-maleimide conjugates. tandfonline.com Examples include:
Enzymatic Conjugation: This approach uses the high specificity of enzymes to attach payloads to defined locations on the antibody, resulting in ADCs with a uniform DAR. tandfonline.com
Sortase-mediated antibody conjugation (SMAC): Involves engineering a sortase recognition sequence onto the antibody, which is then covalently linked to a payload-linker containing a corresponding peptide tag (e.g., pentaglycine). tandfonline.com
Formylglycine-generating enzyme (FGE): This enzyme can convert a specific cysteine or serine residue within an engineered tag on the antibody into a formylglycine residue, which contains a reactive aldehyde group for subsequent payload conjugation. rsc.org
Click Chemistry: Copper-free click chemistry has been used to attach payloads to antibodies containing non-natural amino acids, such as azidohomo-alanine. nih.gov This method offers high efficiency and specificity under mild conditions.
Heteroaryl Methyl Sulfone Chemistry: As a direct alternative to maleimide conjugation, heteroaryl methyl sulfones (e.g., methylsulfone phenyloxadiazole, MS-PODA) have been used to functionalize payloads like MMAF. google.com This chemistry targets the ε-amino group of specific lysine (B10760008) residues (e.g., Lys99 of the catalytic antibody 38C2), offering high efficiency and site-specificity. google.com
The site of linker attachment on the payload itself is another critical parameter in ADC design. For auristatins like MMAF, the linker is typically attached to the N-terminus. researchgate.net However, the structure-activity relationships of auristatins have been extensively studied, focusing on modifications at both the N-terminus (P1) and the C-terminus (P5). researchgate.net The charged C-terminal phenylalanine of MMAF is a key feature that attenuates its cytotoxic activity compared to its uncharged counterpart, MMAE, and hinders its ability to diffuse across cell membranes. broadpharm.comnih.gov Exploring alternative attachment points on the MMAF molecule could modulate its properties, though N-terminal conjugation remains the most common approach. Strategies involving dual-payload ADCs have also been demonstrated, where MMAF and a second, distinct payload are conjugated to the same antibody using orthogonal chemistries, such as sequential conjugation to engineered selenocysteine (B57510) and cysteine residues.
Table 2: Comparison of Conjugation Chemistries for ADCs
| Conjugation Chemistry | Antibody Residue/Site | Key Characteristics | Source |
|---|---|---|---|
| Thiol-Maleimide | Native or engineered Cysteine | Widely used; can generate heterogeneous products; potential for instability via retro-Michael reaction. | rsc.orgtandfonline.com |
| Self-Stabilizing Maleimide | Native or engineered Cysteine | Improved stability by preventing payload deconjugation. | aacrjournals.orgnih.gov |
| Enzymatic (e.g., Sortase, FGE) | Engineered peptide tags | Site-specific, leading to homogeneous DAR; reactions occur under mild conditions. | rsc.orgtandfonline.com |
| Click Chemistry (Copper-free) | Non-natural amino acids | High specificity and efficiency; orthogonal to native functional groups. | nih.gov |
| Heteroaryl Methyl Sulfone | Specific Lysine residue (e.g., Lys99 of 38C2) | Site-specific arylation of lysine; offers an alternative to cysteine-based conjugation with potentially higher serum stability. | google.com |
Future Directions and Emerging Research Avenues for Mal Peg4 Mmaf in Targeted Therapeutics
Advancements in Linker Engineering for Improved Selectivity and Stability
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's success, influencing its stability in circulation and the efficiency of payload release within the tumor. axispharm.com While the valine-citrulline (VC) peptide linker, often used in conjunction with MAL-PEG4-MMAF, is designed to be cleaved by lysosomal proteases like cathepsin B inside tumor cells, research is ongoing to develop next-generation linkers with even greater stability and tumor-specific release mechanisms. acs.orgbroadpharm.comaacrjournals.org
Innovations in linker chemistry are exploring several promising avenues:
pH-Sensitive Linkers: These linkers are engineered to release the payload in the acidic tumor microenvironment, minimizing premature drug release in the bloodstream and reducing systemic toxicity. hub-xchange.com
Enzyme-Cleavable Linkers: Beyond cathepsins, researchers are investigating linkers that are substrates for other proteases overexpressed in tumors, further enhancing the selectivity of payload release. hub-xchange.com For example, linkers responsive to β-galactosidase or sulfatases, which are overexpressed in certain cancers, have shown promise. axispharm.com
Hydrophilic Linkers: The incorporation of hydrophilic moieties, such as PEG, into the linker design can improve the solubility and pharmacokinetics of the ADC, potentially reducing aggregation and allowing for a higher drug-to-antibody ratio (DAR) without compromising stability. researchgate.netmdpi.com Studies have shown that hydrophilic linkers like mal-PEG4 can enhance potency, particularly in multidrug-resistant (MDR) cell lines. researchgate.netmdpi.com
Branched and Dual-Release Linkers: Branched linkers that can carry multiple payload molecules have demonstrated greater in vitro cytotoxicity compared to linear linkers. aacrjournals.org Dual-release linkers are also being developed to allow for both intracellular and extracellular payload activation, increasing therapeutic versatility. hub-xchange.com
These advancements in linker technology aim to create a wider therapeutic window for ADCs like those utilizing this compound, maximizing their anti-tumor activity while minimizing off-target effects.
Integration of this compound into Novel Targeted Delivery Platforms Beyond Conventional Antibodies
While monoclonal antibodies have been the workhorse of targeted therapy, researchers are exploring alternative scaffolding proteins to overcome some of their limitations, such as large size and potential immunogenicity. cellgs.comfrontiersin.org These "non-antibody scaffolds" offer potential advantages like better tissue penetration and easier manufacturing. cellgs.combohrium.comresearchgate.net
Emerging platforms for targeted delivery of payloads like MMAF include:
Nanobodies: These are small antibody fragments derived from camelids that possess high solubility and excellent tissue penetration. cellgs.com Their small size makes them attractive for delivering cytotoxic agents to solid tumors.
Engineered Scaffold Proteins: A diverse group of compact and stable proteins are being engineered to bind to specific targets with high affinity. cellgs.comresearchgate.net Examples include Adnectins, Affibodies, and DARPins (Designed Ankyrin Repeat Proteins). researchgate.net These scaffolds can be genetically fused or conjugated to payloads like MMAF. nih.gov
Bicyclic Peptides: These are short peptides constrained by a chemical scaffold, resulting in a stable structure with high affinity and specificity for their targets. cellgs.com
The integration of this compound into these novel delivery systems could lead to a new generation of targeted therapeutics with improved efficacy and safety profiles, expanding the reach of this potent cytotoxic agent to a wider range of cancers.
Deeper Investigation into Cellular and Molecular Mechanisms of Acquired Resistance
A significant challenge in cancer therapy is the development of acquired resistance to treatment. mdpi.comjci.org For ADCs, resistance can arise from various mechanisms targeting different components of the conjugate. mdpi.comresearchgate.net A deeper understanding of these mechanisms is crucial for developing strategies to overcome resistance.
Key areas of investigation into resistance to ADCs, including those with MMAF payloads, include:
Antigen Downregulation or Mutation: Tumor cells can reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization. aacrjournals.orgascopubs.org
Impaired ADC Trafficking and Processing: Alterations in the cellular machinery responsible for internalizing and trafficking the ADC to the lysosome can prevent the release of the cytotoxic payload. mdpi.comnih.gov This can involve shifts from efficient clathrin-mediated endocytosis to less efficient pathways like those involving caveolin-1. nih.gov
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and MRP1, can actively pump the released payload out of the cancer cell, reducing its intracellular concentration and effectiveness. aacrjournals.orgresearchgate.net
Alterations in Payload Sensitivity: Tumor cells can develop resistance to the cytotoxic payload itself through various mechanisms, such as mutations in the drug's target (e.g., tubulin for MMAF) or activation of anti-apoptotic signaling pathways. jci.orgnih.gov
Research is focused on identifying biomarkers that can predict resistance and developing strategies to circumvent these mechanisms. nih.gov This may involve using ADCs with different payloads or combining ADC therapy with other agents that can modulate resistance pathways. mdpi.com For instance, using a cleavable linker to enable a "bystander effect," where the payload can kill neighboring antigen-negative cells, is one strategy to combat resistance due to antigen heterogeneity. nih.gov
Table 1: Mechanisms of Acquired Resistance to Antibody-Drug Conjugates
| Resistance Mechanism | Description | Potential Counter-strategy |
|---|---|---|
| Antigen Downregulation | Reduced expression of the target antigen on the tumor cell surface. aacrjournals.org | Bispecific ADCs targeting two different antigens; combination therapy. |
| Impaired Internalization/Trafficking | Alterations in endocytic pathways or lysosomal function, preventing payload release. mdpi.comnih.gov | ADCs with linkers cleavable in the tumor microenvironment; combination with agents that modulate trafficking pathways. |
| Drug Efflux | Increased expression of efflux pumps (e.g., MDR1, MRP1) that remove the payload from the cell. aacrjournals.orgresearchgate.net | Use of payloads that are not substrates for efflux pumps; combination with efflux pump inhibitors. |
| Payload Inactivation | Alterations in the payload's target or activation of anti-apoptotic pathways. jci.orgnih.gov | ADCs with novel payloads having different mechanisms of action; combination with inhibitors of survival pathways. |
| Binding-Site Barrier | High-affinity binding to the first layer of tumor cells prevents deeper penetration into the tumor. mdpi.com | Lower affinity antibodies; smaller targeting scaffolds. |
Development of Advanced In Vitro Models and Predictive Assays for Preclinical Efficacy
The translation of preclinical findings to clinical success is a major hurdle in drug development. labcorp.comlek.com Traditional two-dimensional (2D) cell culture models often fail to accurately predict in vivo drug responses because they lack the complex cell-cell and cell-matrix interactions of a tumor microenvironment. creative-biolabs.complos.org
To address this, there is a growing emphasis on the development and utilization of advanced in vitro models:
3D Spheroid and Organoid Models: These three-dimensional cultures better recapitulate the architecture, cellular heterogeneity, and nutrient gradients of solid tumors. creative-biolabs.complos.orgbiorxiv.org They are increasingly being used to assess ADC penetration, distribution, and bystander killing effects in a more physiologically relevant context. creative-biolabs.comsartorius.com Studies have shown that spheroids can be less sensitive to ADCs compared to monolayer cultures, highlighting the importance of the 3D structure in therapeutic resistance. biorxiv.org
Organ-on-a-Chip (OOC) Systems: These microfluidic devices can model the function of human organs and even multi-organ systems, providing a platform to assess both the efficacy and potential toxicity of ADCs in a more dynamic and human-relevant system. lek.comnih.gov
Patient-Derived Xenograft (PDX) Models and Organoids: These models, derived directly from patient tumors, can help predict individual patient responses to ADC therapy and aid in the discovery of predictive biomarkers. crownbio.com
The integration of these advanced models into the preclinical evaluation of this compound and other ADCs is expected to provide more predictive data on efficacy and toxicity, ultimately leading to more successful clinical development. lek.comlek.com These models will be instrumental in optimizing ADC design, identifying patient populations most likely to benefit, and de-risking the transition from preclinical research to clinical trials.
Table 2: Comparison of Preclinical Models for ADC Evaluation
| Model Type | Advantages | Limitations |
|---|---|---|
| 2D Cell Culture | High-throughput, low cost, simple to use. creative-biolabs.com | Lacks tumor microenvironment, poor predictive value for in vivo efficacy. labcorp.comcreative-biolabs.com |
| 3D Spheroids/Organoids | Better recapitulation of tumor architecture and cell-cell interactions, can assess penetration and bystander effects. creative-biolabs.combiorxiv.org | More complex and lower throughput than 2D models, may lack immune components. creative-biolabs.com |
| Organ-on-a-Chip | Mimics organ-level physiology and multi-organ interactions, can assess both efficacy and toxicity. lek.comnih.gov | Technically complex, lower throughput, still an emerging technology. lek.com |
| Patient-Derived Models | High clinical relevance, can predict individual patient responses, useful for biomarker discovery. crownbio.com | Expensive, low throughput, can be slow to establish. crownbio.com |
Q & A
Q. What strategies mitigate aggregation during this compound conjugation to antibodies?
- Optimize reaction conditions:
- pH : Maintain pH 6.5–7.5 to balance maleimide reactivity and antibody stability.
- Temperature : Conduct conjugation at 4°C to minimize denaturation.
- Buffer composition : Use 10–20 mM histidine or PBS with 5% sucrose to reduce aggregation. Confirm stability via dynamic light scattering (DLS) .
Methodological Guidelines
- Data Presentation : Include raw DAR distributions, stability profiles, and dose-response curves in supplementary materials. Use box plots for cytotoxicity data to show median, quartiles, and outliers .
- Ethical Reporting : Disclose batch-to-batch variability in this compound synthesis and antibody sourcing. Adhere to Beilstein Journal guidelines for experimental reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
